2-Methyl-3-phenylpiperidine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C12H17N |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
2-methyl-3-phenylpiperidine |
InChI |
InChI=1S/C12H17N/c1-10-12(8-5-9-13-10)11-6-3-2-4-7-11/h2-4,6-7,10,12-13H,5,8-9H2,1H3 |
InChI Key |
KSUHZKBRVSSLDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCCN1)C2=CC=CC=C2 |
Origin of Product |
United States |
Foundational Concepts and Research Context
Significance of Piperidine (B6355638) Scaffolds in Advanced Organic Synthesis Research
The piperidine ring, a six-membered heterocycle containing a nitrogen atom, represents a "privileged scaffold" in the field of organic synthesis. core.ac.uk This designation stems from its frequent appearance in the structures of a vast array of biologically active compounds, including many pharmaceuticals and natural alkaloids. nih.govajchem-a.comresearchgate.net The development of efficient and cost-effective methods for synthesizing substituted piperidines is a critical objective in modern organic chemistry. nih.gov Researchers continuously explore novel synthetic routes, including multicomponent reactions, to construct these valuable molecular frameworks. taylorfrancis.com
The versatility of the piperidine scaffold allows for the creation of a diverse range of derivatives with varied chemical and physical properties. ijnrd.org Synthetic chemists utilize various reactions, such as hydrogenation, cyclization, and functionalization, to modify the piperidine core and introduce specific substituents. nih.gov These modifications are crucial for fine-tuning the biological activity and other properties of the resulting molecules. researchgate.net
Overview of Substituted Piperidine Derivatives in Chemical Biology and Material Sciences
Substituted piperidine derivatives are integral to numerous areas of chemical biology and material sciences. In medicinal chemistry, they form the structural basis for a wide range of therapeutic agents, demonstrating activities such as antimicrobial, anti-inflammatory, and anticancer properties. ajchem-a.comresearchgate.net The ability to introduce various functional groups onto the piperidine ring enables the systematic exploration of structure-activity relationships, a cornerstone of drug discovery. researchgate.net
Beyond pharmaceuticals, piperidine derivatives find applications in material sciences. For instance, certain derivatives are used as stabilizers in plastics to prevent degradation. atamanchemicals.com They also serve as crucial intermediates in the synthesis of agrochemicals, including pesticides and herbicides. ijnrd.orgatamanchemicals.com The ongoing investigation into new piperidine derivatives continues to expand their utility across diverse scientific and industrial fields. ijnrd.org
Synthesis and Stereochemistry of 2 Methyl 3 Phenylpiperidine
The synthesis of 2-Methyl-3-phenylpiperidine can be approached through various organic chemistry methodologies. One notable method involves the anodic α-methoxylation of N-formylpiperidine, which is then treated with a suitable reagent to introduce the phenyl group. nih.gov Subsequent deprotection and methylation steps yield the final product. nih.gov Another general approach to substituted piperidines involves the cyclization of appropriate precursors, such as amido diesters. core.ac.uk
The presence of two chiral centers at the 2nd and 3rd positions of the piperidine (B6355638) ring means that this compound can exist as multiple stereoisomers. The relative orientation of the methyl and phenyl groups (cis or trans) and the absolute configuration at each chiral center (R or S) give rise to these different forms. The specific stereochemistry can significantly influence the biological activity of the molecule. For instance, in related compounds like ohmefentanyl, the configuration at the 3- and 4-positions of the piperidine ring is crucial for its analgesic potency. nih.gov
Spectroscopic and Physicochemical Properties
The structural elucidation of 2-Methyl-3-phenylpiperidine and its derivatives relies heavily on spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental tools for determining the connectivity and stereochemistry of the molecule. Chemical shifts and coupling constants provide detailed information about the arrangement of atoms. For example, the chemical shifts of protons and carbons in the piperidine (B6355638) ring and the attached methyl and phenyl groups can be assigned to confirm the structure. whiterose.ac.uk
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for C-H, N-H, and aromatic C=C bonds would be expected in the IR spectrum of this compound. whiterose.ac.uk
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. wikipedia.org
The physicochemical properties of this compound, such as its molar mass, are also key identifiers. wikipedia.org
Chemical Reactivity and Derivatives
The chemical reactivity of 2-Methyl-3-phenylpiperidine is centered around the piperidine (B6355638) nitrogen and the potential for further substitution on the ring or the phenyl group. The nitrogen atom can act as a nucleophile or a base in various chemical reactions.
A significant application of this compound is its use as an intermediate in the synthesis of more complex molecules, such as 3-aminopiperidine substance P antagonists. wikipedia.org This highlights its role as a building block in the creation of compounds with potential therapeutic applications.
Regulatory and Advanced Topics
Strategies for the Construction of the this compound Ring System
The formation of the core this compound structure can be achieved through two primary strategic approaches: building the ring from acyclic (non-cyclic) molecules or by modifying a pre-existing piperidine ring.
Reductive Cyclization Approaches from Acyclic Precursors
Constructing the piperidine ring from linear starting materials is a fundamental approach in heterocyclic chemistry. Reductive cyclization involves forming one or more carbon-nitrogen bonds within a single molecule to create the ring, often concluding with a reduction step.
One notable method involves a one-pot synthesis that begins with an organocatalytic direct Mannich reaction. This is followed by a reductive cyclization to produce highly functionalized 2,3-substituted piperidines with excellent control over stereochemistry (enantioselectivity). rsc.org Another powerful strategy employs the intramolecular reductive cyclization of a conjugated keto-azide intermediate. This key step, which builds the 2,3,6-trisubstituted piperidine skeleton, has been successfully used in the stereoselective synthesis of complex piperidine-based natural product analogues. nih.gov
Table 1: Examples of Reductive Cyclization Strategies for Piperidine Synthesis
| Method | Key Reaction Steps | Starting Materials (Example) | Key Features |
|---|---|---|---|
| Organocatalytic Mannich-Reductive Cyclization | Organocatalytic direct Mannich reaction followed by in-situ reductive cyclization. | N-PMP aldimine and aqueous glutaraldehyde. | One-pot synthesis, high yields (up to 90%), and excellent enantioselectivities (up to >99%). rsc.org |
| Intramolecular Reductive Cyclization of Keto-Azide | Wittig olefination to form a conjugated keto-azide, followed by intramolecular reductive cyclization. | Acyclic keto-azide derived from D-glucose. | Stereoselective construction of a 2,3,6-trisubstituted piperidine skeleton. nih.gov |
Regioselective Alkylation and Functionalization of Piperidine Systems
An alternative to building the ring from scratch is the direct functionalization of a pre-existing piperidine core. This approach relies on achieving regioselectivity—the ability to target a specific position on the ring for modification. The C-H functionalization at the C2 position of the piperidine ring is electronically favored due to the stabilizing effect of the adjacent nitrogen atom on any positive charge that builds up during the reaction. nih.govnsf.gov
However, achieving selectivity for other positions, such as C3 or C4, is more challenging. The C3 position is electronically deactivated by the inductive effect of the nitrogen, making direct functionalization difficult. nih.govd-nb.info Researchers have developed catalyst-controlled reactions to overcome these challenges. By carefully selecting the rhodium catalyst and the nitrogen-protecting group (e.g., N-Boc or N-Bs), it is possible to direct the functionalization to different sites on the piperidine ring, enabling the synthesis of various positional analogues. nih.govnsf.govd-nb.info
For instance, an indirect approach is often required for C3 functionalization. This can involve the asymmetric cyclopropanation of a tetrahydropyridine (B1245486) intermediate, followed by a reductive ring-opening of the resulting cyclopropane (B1198618) to introduce the desired substituent at the C3 position. nsf.govd-nb.info
Table 2: Catalyst-Controlled C-H Functionalization of Piperidines
| Target Position | Catalyst (Example) | Substrate (Example) | Strategy |
|---|---|---|---|
| C2 | Rh₂(R-TCPTAD)₄ | N-Boc-piperidine | Direct C-H functionalization, electronically favored position. nih.govnsf.gov |
| C2 | Rh₂(R-TPPTTL)₄ | N-Bs-piperidine | Direct C-H functionalization with high diastereoselectivity. nih.gov |
| C3 | Rhodium Catalysts | N-Boc-tetrahydropyridine | Indirect approach via asymmetric cyclopropanation and reductive ring-opening. nsf.govd-nb.info |
| C4 | Rh₂(S-2-Cl-5-BrTPCP)₄ | N-α-oxoarylacetyl-piperidines | Direct C-H functionalization, achieved by sterically shielding the C2 position. d-nb.info |
Catalytic Hydrogenation and Reduction Techniques for Piperidine Analogues
The most direct and atom-economical route to piperidines is the reduction of their aromatic precursors, pyridines. This transformation requires a catalyst to break the aromaticity of the pyridine (B92270) ring and add hydrogen atoms. Advances in catalysis have provided a diverse toolkit for this purpose.
Asymmetric Hydrogenation of Pyridine Derivatives
The synthesis of chiral piperidines is of great importance, as these structures are common in biologically active molecules. dicp.ac.cn Asymmetric hydrogenation of substituted pyridines offers a direct path to enantiomerically pure piperidines. This is typically achieved by using a transition-metal catalyst complexed with a chiral ligand. dicp.ac.cnnumberanalytics.com The chiral environment created by the catalyst directs the addition of hydrogen to one face of the pyridine ring, resulting in one enantiomer of the product being formed preferentially. This approach has been a major focus of research, leading to the development of highly efficient catalytic systems based on metals like iridium, rhodium, and ruthenium. rsc.org
Transition Metal-Catalyzed Reduction Pathways (e.g., Iridium, Palladium, Rhodium, Cobalt, Ruthenium, Nickel)
Various transition metals have been harnessed to catalyze the hydrogenation of pyridines, each with unique characteristics and applications. rsc.orgrsc.org
Iridium (Ir): Iridium-based catalysts are highly effective for the asymmetric hydrogenation of pyridines, particularly when the pyridine is activated, for example, as an N-iminopyridium ylide. dicp.ac.cn Chiral N,P-ligated iridium catalysts can achieve high conversions and excellent enantioselectivity. dicp.ac.cndiva-portal.org Furthermore, robust iridium(III) complexes have been developed for the ionic hydrogenation of a broad range of pyridines, a method that tolerates sensitive functional groups like nitro and bromo substituents. epfl.chepfl.chchemrxiv.org
Rhodium (Rh): Rhodium catalysts are widely used for hydrogenation. Commercially available Rhodium(III) oxide (Rh₂O₃) has been shown to be a stable and practical catalyst for the reduction of various unprotected pyridines under mild conditions. rsc.orgrsc.org For asymmetric synthesis, rhodium complexes can be used in reductive transamination reactions of pyridinium (B92312) salts to produce chiral piperidines with high diastereoselectivity. bohrium.com
Ruthenium (Ru): Ruthenium catalysts are versatile and can be used in both homogeneous and heterogeneous systems. Novel heterogeneous ruthenium nanoparticle catalysts provide convenient and practical diastereoselective cis-hydrogenation of multi-substituted pyridines. rsc.org In homogeneous catalysis, chiral Ru(diamine) complexes are highly efficient for the enantioselective hydrogenation of specific N-heteroarenes, yielding products with excellent stereoselectivity. bohrium.comacs.org
Palladium (Pd), Cobalt (Co), and Nickel (Ni): While iridium, rhodium, and ruthenium complexes are most prominent in recent literature for pyridine hydrogenation, palladium, cobalt, and nickel also play a role in the broader field of N-heterocycle reduction. rsc.orgresearchgate.net Palladium on carbon (Pd/C) is a classic heterogeneous catalyst for hydrogenation, though it often requires harsh conditions for pyridine reduction. researchgate.net The development of catalysts based on more earth-abundant metals like cobalt and nickel is an ongoing area of research aimed at providing more sustainable synthetic routes.
Table 3: Overview of Transition Metal Catalysts for Pyridine Reduction
| Metal | Catalyst System Example | Substrate Type | Key Features |
|---|---|---|---|
| Iridium | [(N,P)Ir(cod)][BArF] | Activated Pyridines (N-iminopyridium ylides) | Asymmetric hydrogenation with excellent enantioselectivity after recrystallization. dicp.ac.cn |
| C,N-cyclometalated Iridium(III) complex | Multi-substituted Pyridines | Robust ionic hydrogenation; tolerates sensitive functional groups (nitro, bromo, etc.). epfl.chepfl.ch | |
| Rhodium | Rh₂O₃ | Unprotected Pyridines | Commercially available, stable catalyst; operates under mild conditions (5 bar H₂, 40 °C). rsc.orgrsc.org |
| [Cp*RhCl₂]₂ | N-alkyl Pyridinium Salts | Asymmetric reductive transamination for chiral piperidine synthesis. bohrium.com | |
| Ruthenium | Supported Ruthenium Nanoparticles | Multi-substituted Pyridines | Heterogeneous catalyst, reusable, provides good yields and diastereoselective cis-hydrogenation. rsc.org |
| Ru-XylSunPhos-Daipen | Aryl-pyridyl Ketones | Homogeneous bifunctional catalyst for highly enantioselective hydrogenation (up to 99.5% ee). acs.org |
Borenium-Catalyzed Hydrogenation/Hydrosilylation Cascades in Piperidine Synthesis
In a departure from transition-metal catalysis, metal-free methods using borenium ions have emerged as a powerful strategy for pyridine reduction. sci-hub.se These reactions often operate through a cascade mechanism involving either hydroboration or hydrosilylation.
Mesoionic carbene-stabilized borenium ions are efficient catalysts that can reduce substituted pyridines to piperidines. acs.orgnih.govacs.org A key innovation in this area is the combined use of a hydrosilane and a hydrogen atmosphere. acs.orgacs.orgthieme-connect.com In this system, the pyridine first undergoes a reversible hydrosilylation. This intermediate step facilitates the full reduction of the ring under milder conditions than would be possible with hydrogen alone. acs.org Crucially, the silane (B1218182) also prevents the basic piperidine product from binding to and deactivating the acidic borenium catalyst, thereby preserving the catalyst's activity throughout the reaction. acs.orgacs.org This metal-free approach is attractive due to its low cost and the avoidance of potential metal contamination in the final product. thieme-connect.com
Table 4: Borenium-Catalyzed Pyridine Reduction Strategies
| Catalyst System | Reducing Agents | Mechanism | Key Advantages |
|---|---|---|---|
| Mesoionic Carbene-Stabilized Borenium Ion | Hydrosilane and H₂ | Reversible hydrosilylation followed by hydrogenation. | Milder reaction conditions; silane prevents product inhibition of the catalyst. acs.orgacs.org |
| B(C₆F₅)₃ | Pinacolborane (HBpin) and H₂ | Hydroboration/hydrogenation cascade. | Effective for 2,3-disubstituted pyridines with high cis-selectivity; broad functional group tolerance. sci-hub.se |
Intramolecular and Intermolecular Cyclization Reactions for Substituted Piperidines
Cyclization reactions represent a powerful and widely utilized approach for the construction of the piperidine core. These methods can be broadly categorized into intramolecular processes, where the ring is formed from a single linear precursor, and intermolecular reactions, which involve the assembly of two or more components.
Oxidative amination of unactivated alkenes provides a direct route to substituted piperidines. For instance, a gold(I)-catalyzed method has been developed for the difunctionalization of a double bond, leading to the concurrent formation of an N-heterocycle and the introduction of an oxygen-containing substituent. mdpi.com This transformation is facilitated by an iodine(III) oxidizing agent. mdpi.com In a similar vein, palladium catalysis has been employed for the enantioselective oxidative amination of alkenes, utilizing a novel pyridine-oxazoline ligand to achieve high levels of stereocontrol. mdpi.com
Copper(II) carboxylate-promoted intramolecular carboamination of unactivated olefins is another effective strategy for synthesizing N-functionalized piperidines. nih.gov This method has been shown to be effective for both aromatic and aliphatic δ-alkenyl N-arylsulfonamides. nih.gov The use of more soluble copper(II) salts, such as copper(II) neodecanoate, enhances the reaction's efficiency. nih.gov Mechanistic studies suggest that these reactions proceed through an intramolecular syn-aminocupration followed by the intramolecular addition of a primary carbon radical to an aromatic ring. nih.gov
A photoredox-catalyzed approach has also been reported for the intramolecular C─H oxidative amination of alkenes to form piperidine scaffolds. nih.gov This process involves the photooxidation of an electron-rich alkene to a radical cation, which is then trapped by a tethered amine nucleophile. Subsequent oxidative elimination mediated by Cu(II) yields the cyclized product. nih.gov
Radical cyclizations offer a complementary approach to the synthesis of substituted piperidines, often under mild conditions. Polysubstituted piperidines can be prepared through the radical cyclization of α-aminoalkyl radicals onto unactivated double bonds. rsc.org
Several catalytic systems have been developed to facilitate these transformations. For example, a cobalt(II)-catalyzed intramolecular cyclization of linear amino-aldehydes has been shown to produce various piperidines in good yields. mdpi.com Similarly, copper-catalyzed radical cyclization via a 1,6-hydrogen atom transfer mechanism provides another route to piperidine derivatives. mdpi.com
Photoredox catalysis has emerged as a powerful tool for initiating radical cyclizations. A visible-light-driven method employing an organic photoredox catalyst and a trialkylamine reductant enables the construction of spirocyclic piperidines from linear aryl halide precursors. nih.gov The reaction proceeds through the formation of an aryl radical, which undergoes regioselective cyclization and subsequent hydrogen-atom transfer to furnish the desired product. nih.gov
Furthermore, an enantioselective δ-C-H cyanation has been developed by intercepting an N-centered radical relay with a chiral copper catalyst. nih.gov This method provides access to enantioenriched δ-amino nitriles, which can be subsequently converted to chiral piperidines. nih.gov
One such example involves the diastereoselective synthesis of highly functionalized 2,6-disubstituted piperidines through a domino imino-aldol-aza-Michael reaction. bohrium.com This sequence is initiated by the reaction of α-(aryl/alkyl)methylidene-β-diketones with activated N-aryl aldimines. bohrium.com The reaction course involves an intermolecular imino-aldol reaction followed by an intramolecular aza-Michael reaction. bohrium.com
Another approach utilizes a pseudo-five-component transformation of aldehydes, malononitrile, and esters of 3-oxocarboxylic acids to generate polysubstituted 2-hydroxypiperidines. mdpi.com The reaction sequence involves a Knoevenagel condensation, Michael addition, Mannich reaction, and intramolecular cyclization. mdpi.com
Isocyanide-based multicomponent reactions, such as the Ugi four-component reaction, have also been employed for the synthesis of piperidine derivatives. mdpi.com For instance, the reaction between N-alkylpiperidones, aniline, propionic acid, and an isocyanide can yield complex piperidine-containing amides. mdpi.com
Table 1: Examples of Multi-Component Reactions for Piperidine Synthesis
| Reaction Type | Starting Materials | Key Intermediates/Steps | Product |
|---|---|---|---|
| Domino Imino-Aldol-Aza-Michael bohrium.com | α-(Aryl/alkyl)methylidene-β-diketones, N-aryl aldimines | Intermolecular imino-aldol, Intramolecular aza-Michael | Highly functionalized 2,6-disubstituted piperidines |
| Pseudo-Five-Component Reaction mdpi.com | Aldehydes, Malononitrile, Esters of 3-oxocarboxylic acids, Ammonium (B1175870) acetate (B1210297) | Knoevenagel condensation, Michael addition, Mannich reaction, Intramolecular cyclization | Polysubstituted 2-hydroxypiperidines |
| Ugi Four-Component Reaction mdpi.com | N-alkylpiperidones, Aniline, Propionic acid, Isocyanide | Imine formation, Nucleophilic attack of isocyanide, Mumm rearrangement | Piperidine-containing bis-amides |
Advanced and Emerging Synthetic Techniques for Chiral Piperidines
The development of stereoselective synthetic methods is crucial for accessing enantiomerically pure piperidine derivatives, which are often required for pharmaceutical applications. Advanced techniques such as flow electrochemistry and enantioselective transformations are at the forefront of this research.
Flow electrochemistry offers a safe, scalable, and efficient alternative to traditional batch methods for chemical synthesis. nih.govresearchgate.net This technique has been successfully applied to the synthesis of 2-substituted piperidines. nih.govresearchgate.netnih.govsoton.ac.uk
A key step in one such synthesis is the anodic α-methoxylation of N-formylpiperidine in an undivided microfluidic electrolysis cell. nih.govresearchgate.net This reaction proceeds in high yield and on a scale suitable for laboratory applications. nih.govresearchgate.net The resulting methoxylated N-formyl piperidine serves as a precursor to an N-formyliminium ion, which can then react with various carbon nucleophiles to introduce substituents at the 2-position. nih.govresearchgate.net For example, treatment of the methoxylated intermediate with a benzene (B151609) solution in the presence of AlCl₃ affords 2-phenylpiperidine-1-carbaldehyde in high yield. nih.gov Subsequent deprotection of the formyl group provides 2-phenylpiperidine. nih.gov
Table 2: Flow Electrochemistry Synthesis of 2-Phenylpiperidine
| Step | Reactant | Reagents/Conditions | Product | Yield |
|---|---|---|---|---|
| 1 | N-formylpiperidine | Anodic methoxylation in flow cell, MeOH, Et₄NBF₄ | Methoxylated N-formyl piperidine | 82% nih.gov |
| 2 | Methoxylated N-formyl piperidine | Benzene, AlCl₃ | 2-Phenylpiperidine-1-carbaldehyde | 91% nih.gov |
| 3 | 2-Phenylpiperidine-1-carbaldehyde | Aqueous HCl, reflux | 2-Phenylpiperidine | 77% nih.gov |
The synthesis of enantiomerically enriched 3-phenylpiperidines is of significant interest due to their presence in several clinically important molecules. acs.org A number of enantioselective methods have been developed to address this challenge.
One strategy involves a rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids and a phenyl pyridine-1(2H)-carboxylate. acs.org This reaction provides 3-substituted tetrahydropyridines in high yield and with excellent enantioselectivity. acs.org Subsequent reduction of the tetrahydropyridine furnishes the desired enantioenriched 3-phenylpiperidine. acs.org
Another approach utilizes the stereoselective addition of a phenyl Grignard reagent to an allyl imine derived from D-mannitol, followed by a ring-closing metathesis (RCM) as the key steps to construct the piperidine ring. researchgate.net This method has been successfully applied to the synthesis of N-Boc-(2S,3S)-3-hydroxy-2-phenylpiperidine. researchgate.net
Furthermore, an enantioselective synthesis of N-Boc-(2S,3S)-3-hydroxy-2-phenylpiperidine has been achieved with high enantiomeric excess (99% ee) through an intramolecular epoxide opening followed by a ring expansion. researchgate.net The required cis-epoxide starting material is accessible in high ee via Jacobsen epoxidation. researchgate.net
Radical-mediated approaches have also been adapted for the asymmetric synthesis of 3-phenylpiperidines. An enantioselective δ-C-H cyanation of acyclic amines, enabled by a chiral copper catalyst, generates enantioenriched δ-amino nitriles. nih.gov These intermediates can then be reduced and cyclized to afford (S)-3-phenylpiperidine with excellent stereospecificity. nih.gov
Spectroscopic Elucidation of Stereoisomeric Configurations
The determination of the specific three-dimensional arrangement of atoms in the stereoisomers of this compound relies heavily on advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC) are pivotal in this analytical process.
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for assigning the stereochemistry of this compound isomers. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom, allowing for the differentiation between diastereomers. cdnsciencepub.com
In ¹H NMR, the chemical shifts and coupling constants of the protons on the piperidine ring are particularly informative. For instance, the observation of an AB quartet for methylene (B1212753) protons can indicate an equatorial disposition of a C-methyl group. cdnsciencepub.com The chemical shifts of N-methyl groups can also be used to distinguish between axial and equatorial orientations, with upfield signals often corresponding to axial protons and downfield resonances to equatorial protons. cdnsciencepub.com Solvent-induced shifts, observed when changing the solvent from a non-polar one like CDCl₃ to a polar one like D₂O, can further corroborate these assignments. cdnsciencepub.com
¹³C NMR spectroscopy provides direct information about the carbon skeleton. bhu.ac.in The chemical shifts of the carbon atoms in the piperidine ring and the substituents are sensitive to their spatial arrangement. cdnsciencepub.com For example, the chemical shift of a methyl group can indicate its orientation; an axial methyl group is typically shielded (appears at a lower chemical shift) compared to an equatorial one due to the gamma-gauche effect. thieme-connect.decdnsciencepub.com This principle has been applied to various substituted piperidines to establish their preferred conformations and the stereochemistry of their substituents. cdnsciencepub.com Detailed analysis of ¹³C NMR data, including substituent additivity effects, allows for the unambiguous assignment of the stereochemistry of complex piperidine derivatives. cdnsciencepub.com
The following table summarizes typical ¹H NMR chemical shifts for protons in related piperidine systems:
| Proton | Typical Chemical Shift (ppm) in CDCl₃ |
| N-methyl (axial) | Upfield signal |
| N-methyl (equatorial) | Downfield signal cdnsciencepub.com |
| Methylene protons (AB quartet) | Indicates equatorial C-methyl |
Analysis of Diastereoisomer Ratios and Detection via Gas Chromatography
Gas Chromatography (GC) is a valuable technique for separating and quantifying the diastereomers of this compound. mdpi.com By employing a chiral stationary phase, it is possible to resolve enantiomers and diastereomers, allowing for the determination of their relative proportions in a mixture. gcms.czuni-muenchen.de
The separation is based on the differential interactions between the stereoisomers and the chiral stationary phase, leading to different retention times. uni-muenchen.de This allows for the quantification of the diastereomeric ratio, which is crucial for evaluating the stereoselectivity of a synthetic reaction. mdpi.com GC coupled with mass spectrometry (GC-MS) can provide further structural confirmation of the separated isomers. uni-muenchen.denih.gov The use of derivatized cyclodextrin-based chiral stationary phases has proven effective for the separation of a wide range of chiral compounds, including those with structures analogous to this compound. gcms.cznih.govmdpi.com
The following table outlines the key aspects of GC analysis for diastereomer ratios:
| Analytical Parameter | Description |
| Stationary Phase | Typically a chiral selector, such as a derivatized cyclodextrin, is used to achieve separation of stereoisomers. gcms.czuni-muenchen.de |
| Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS) are commonly used. gcms.cznih.gov |
| Quantification | The ratio of the peak areas of the separated diastereomers corresponds to their relative abundance in the mixture. mdpi.com |
Factors Influencing Diastereoselectivity and Enantioselectivity in Synthetic Routes
The synthesis of this compound with a specific stereochemistry requires careful control over the reaction conditions. The formation of the two stereogenic centers in the molecule is influenced by several factors, including the synthetic strategy, catalysts, and ligands employed.
Control over Stereogenic Centers During Piperidine Ring Formation
The stereochemical outcome of the synthesis of this compound is largely determined during the formation of the piperidine ring. Various synthetic strategies, such as the reduction of substituted pyridines or the cyclization of acyclic precursors, can be employed to control the relative and absolute stereochemistry of the two chiral centers. mdpi.comscispace.comresearchgate.net
For instance, the catalytic hydrogenation of substituted pyridinium salts can proceed with high stereoselectivity. mdpi.com The configuration of the final product is often determined by the stereoselective protonation of an enamine intermediate. mdpi.com Intramolecular cyclization reactions, such as the 6-endo-trig cyclization of enones, can also be highly stereoselective, with the choice of acid mediator influencing the diastereomeric ratio. mdpi.com Furthermore, the use of chiral auxiliaries attached to the nitrogen atom can direct the stereochemical course of reactions, leading to the formation of specific stereoisomers. researchgate.net The development of methods for the stereocontrolled synthesis of piperidines with multiple chiral centers is an active area of research. scispace.comnih.gov
Impact of Catalysts and Ligands on Stereoselective Outcomes
The choice of catalyst and ligand is critical in achieving high diastereoselectivity and enantioselectivity in the synthesis of this compound. mdpi.comnih.gov Transition metal catalysts, such as those based on rhodium, iridium, palladium, and copper, are frequently used in asymmetric synthesis. mdpi.comnih.govacs.org
Chiral ligands coordinate to the metal center and create a chiral environment that influences the approach of the substrate, leading to the preferential formation of one enantiomer over the other. nih.gov For example, rhodium(I) catalysts with P-chiral bisphosphorus ligands have been used for the enantioselective asymmetric hydrogenation of piperidinones. mdpi.com Similarly, iridium(I) catalysts containing P,N-ligands have been successfully applied in the asymmetric hydrogenation of 2-substituted pyridinium salts. mdpi.com In palladium-catalyzed reactions, novel pyridine-oxazoline ligands have enabled enantioselective oxidative amination of alkenes to form substituted piperidines. mdpi.com The development of non-C2 symmetric chiral ligands has also been shown to be effective in dictating the stereochemical outcome of reactions like allyl-allyl coupling. nih.gov
The following table provides examples of catalyst/ligand systems used in stereoselective piperidine synthesis:
| Catalyst System | Reaction Type | Stereochemical Outcome | Reference |
| Rhodium(I) / P-chiral bisphosphorus ligand | Asymmetric hydrogenation | Enantioselective | mdpi.com |
| Iridium(I) / P,N-ligand | Asymmetric hydrogenation | Enantioselective | mdpi.com |
| Palladium / Pyridine-oxazoline ligand | Oxidative amination | Enantioselective | mdpi.com |
| Copper / Non-C2 symmetric ligand | Allyl-allyl coupling | Enantioselective | nih.gov |
Conformational Dynamics and Preferred Orientations of the Piperidine Ring
The piperidine ring in this compound is not static but exists in a dynamic equilibrium between different conformations, primarily chair and twist-boat forms. rsc.org The orientation of the methyl and phenyl substituents significantly influences the conformational preferences of the ring.
Substituted piperidines generally adopt a chair conformation to minimize steric strain. rsc.org The substituents can occupy either axial or equatorial positions. For 2-methyl-1-phenylpiperidine, the conformer with the axial 2-methyl group is modestly favored. acs.org In N-acylpiperidines, the preference for an axial 2-methyl group can be even more pronounced due to the minimization of steric hindrance between the acyl group and the substituent. acs.org
The conformational dynamics can be studied using computational methods and experimental techniques like time-resolved Rydberg fingerprint spectroscopy. rsc.org These studies reveal that electronic excitation can induce coherent oscillatory motions and lead to an equilibrium between different conformers. rsc.org The energy difference between these conformers and the thermodynamic parameters for their interconversion can also be determined. rsc.org The orientation of the lone pair of electrons on the nitrogen atom also plays a role in the conformational preferences and can affect the chemical shifts observed in NMR spectroscopy. thieme-connect.de
The following table summarizes the key conformational features of substituted piperidines:
| Conformation | Key Characteristics |
| Chair | Generally the most stable conformation, minimizing steric strain. Substituents can be axial or equatorial. rsc.org |
| Twist-Boat | A higher energy conformation that can be populated, especially upon electronic excitation. rsc.org |
| Axial Substituent | A substituent pointing perpendicular to the plane of the ring. |
| Equatorial Substituent | A substituent pointing towards the periphery of the ring. |
Investigation of Ring Conformations (e.g., Chair Conformations)
The piperidine ring, analogous to cyclohexane, predominantly adopts non-planar chair conformations to alleviate angle and torsional strain. asianpubs.orgresearchgate.net The presence of substituents on the ring, however, leads to a mixture of rapidly equilibrating conformers. The relative stability of these conformers is primarily dictated by the energetic penalty associated with placing substituents in axial versus equatorial positions.
Research on substituted piperidines indicates that they exist overwhelmingly in chair conformations, with aryl and alkyl groups generally favoring the equatorial position to minimize steric hindrance. asianpubs.org The introduction of an alkyl group at the C-3 position can cause a localized flattening of the ring around the C(2)-C(3) bond. asianpubs.org While chair forms are most stable, other conformations like the twist-boat can exist in equilibrium, though they are typically less favorable. For instance, quantum mechanics (QM) calculations on N-acylpiperidines with a 2-methyl substituent found the twist-boat conformation to be about 1.5-2.0 kcal/mol less favorable than the most stable chair conformation. acs.org
The orientation of the 2-methyl group is a critical factor. In simple systems like 1,2-dimethylpiperidine, the conformer with an equatorial 2-methyl group is significantly favored (by 1.8 kcal/mol) over the one with an axial methyl group. acs.orgnih.gov However, the electronic nature of other substituents on the ring can alter this preference. For example, in 2-methyl-1-phenylpiperidine, where the nitrogen is bonded to a phenyl group, the axial conformer for the 2-methyl group becomes modestly favored. acs.orgnih.gov This is attributed to a phenomenon known as pseudoallylic strain, which arises from the conjugation of the nitrogen's lone pair with the adjacent π-system, increasing the planarity around the nitrogen and creating steric repulsion that favors an axial position for the 2-substituent. nih.gov While the phenyl group in this compound is not directly on the nitrogen, similar steric pressures influence the conformational equilibrium.
The table below, based on data from related model compounds, illustrates the calculated energy differences for the transition of a 2-methyl group from an equatorial to an axial position on a piperidine ring. A negative ΔG indicates a preference for the axial position.
Table 1: Calculated Free Energy of Transition (ΔG) from Equatorial to Axial 2-Methyl Conformer in Model Piperidine Systems Data derived from QM calculations at the M06-2X/6-311G(d,p) level in water.
| Compound | ΔG (kcal/mol) | Favored Orientation of 2-Methyl | Source |
|---|---|---|---|
| 1,2-Dimethylpiperidine | +1.8 | Equatorial | acs.orgnih.gov |
| 2-Methyl-1-phenylpiperidine | -1.0 | Axial | acs.orgnih.gov |
Spatial Relationship of Substituents (e.g., 2-Methyl and 3-Phenyl Groups) and its Conformational Implications
The relative orientation of the 2-methyl and 3-phenyl groups can be either cis or trans. Each of these diastereomers has distinct conformational possibilities.
trans-isomers: The substituents are on opposite sides of the piperidine ring. This allows for a conformation where both the 2-methyl and 3-phenyl groups occupy equatorial positions (diequatorial). This (e,e) arrangement is generally the most stable conformation for 1,2-disubstituted six-membered rings as it minimizes steric interactions, particularly the unfavorable 1,3-diaxial interactions. The alternative chair conformation would force both bulky groups into axial positions (diaxial), which is highly energetically unfavorable.
cis-isomers: The substituents are on the same side of the ring. In a chair conformation, this necessitates that one group is axial and the other is equatorial (axial-equatorial or equatorial-axial). The preferred conformation will be the one that places the bulkier substituent—the phenyl group—in the equatorial position to minimize steric strain.
Nuclear magnetic resonance (NMR) spectroscopy is a primary tool for analyzing these spatial relationships. acs.org In the synthesis of related 3-alkyl-2-methyl-3-phenylpiperidines, reductive cyclization often yields only a single diastereoisomer. acs.org This suggests that the reaction product is the most thermodynamically stable isomer, which would correspond to the trans configuration where both substituents can adopt equatorial positions in a chair conformation. acs.org The stereochemistry is established on the assumption that during the final hydrogenation step, hydrogen adds to the C=N bond from the side opposite to the bulky phenyl group, resulting in a trans relationship between the substituents. acs.org
The steric hindrance between the 2-methyl and 3-phenyl groups is significant. The presence of the methyl group at C-2 can influence the rotational angle of the phenyl group at C-3 to minimize van der Waals strain. Conversely, the large phenyl group restricts the conformational freedom of the C-2 methyl group, reinforcing the preference for a diequatorial arrangement in the trans isomer. Carbon-13 NMR studies on analogous 1,3-dimethyl-4-phenylpiperidine systems confirm that steric effects are paramount in establishing the preferred conformation, which in that case involved an axial 3-methyl group. cdnsciencepub.com
Table 2: Conformational Possibilities for cis and trans Isomers of this compound
| Isomer | Possible Chair Conformations (2-Me, 3-Ph) | Expected Most Stable Conformation | Rationale |
|---|---|---|---|
| trans | (equatorial, equatorial) or (axial, axial) | (equatorial, equatorial) | Minimizes steric strain by placing both bulky groups in equatorial positions. |
| cis | (axial, equatorial) or (equatorial, axial) | (axial, equatorial) | Places the bulkier phenyl group in the more stable equatorial position. |
Detailed Mechanisms of Piperidine Ring Construction Reactions
The formation of the piperidine ring, the core structure of this compound, can be achieved through several mechanistic approaches, including reductive cyclization and complex domino reactions.
Mechanistic Pathways of Reductive Cyclization Processes
Reductive cyclization offers a direct route to the piperidine scaffold. One such method is electroreductive cyclization, which can be employed for the synthesis of piperidine derivatives. beilstein-journals.orgnih.govbeilstein-journals.org The mechanism for the synthesis of 1,2-diphenylpiperidine, a related structure, provides insight into this process. It begins with the one-electron reduction of an imine starting material at the cathode to form a stable radical anion. beilstein-journals.orgnih.gov This nucleophilic radical anion then attacks a terminal dihaloalkane, creating a radical intermediate. A subsequent one-electron reduction of this radical at the cathode generates an anion, which then undergoes intramolecular cyclization to yield the final piperidine product. beilstein-journals.orgnih.gov
Another important reductive pathway is the rhodium-catalyzed asymmetric reductive transamination (ART) of pyridinium salts. bohrium.comdicp.ac.cnresearchgate.net This method allows for the synthesis of chiral piperidines with high diastereoselectivity and enantioselectivity. bohrium.comdicp.ac.cn The proposed mechanism involves a ring-opening, transamination, and ring-closing sequence. bohrium.com A key feature is the introduction of a chiral primary amine under reducing conditions, which, in the presence of water, facilitates the transamination of the pyridinium nitrogen. dicp.ac.cn Mechanistic studies suggest that a Rh(III)-hydride species, generated from formic acid, is the active catalyst. dicp.ac.cn
Intramolecular reductive hydroamination/cyclization cascades of alkynes also provide a pathway to piperidines. mdpi.comnih.gov This reaction is thought to proceed through an acid-mediated functionalization of the alkyne to form an enamine, which then generates an iminium ion. Subsequent reduction of this intermediate leads to the formation of the piperidine ring. mdpi.comnih.gov
Step-by-Step Analysis of Domino and Multi-Component Reactions
Domino and multi-component reactions (MCRs) are highly efficient strategies for the synthesis of complex polysubstituted piperidines from simple starting materials in a single pot. A prominent example is the Knoevenagel-Michael-Mannich cascade. researchgate.netexlibrisgroup.comnih.govconsensus.app
A four-component synthesis of 2,6-diaryl-3,3,5,5-tetracyanopiperidines illustrates this cascade. researchgate.net The reaction involves two equivalents of an aromatic aldehyde, formaldehyde (B43269), two equivalents of malononitrile, and ammonium acetate. researchgate.net It is proposed that formaldehyde first undergoes a Knoevenagel condensation. researchgate.net In a related five-component reaction for the synthesis of polysubstituted 2-piperidinones, the mechanism also follows a Knoevenagel condensation, Michael addition, and Mannich cascade sequence. nih.govconsensus.app Ammonium acetate or aqueous ammonia (B1221849) serves as both a catalyst and the nitrogen source for the piperidine ring. nih.govconsensus.app
Another variation is a pseudo-six-component synthesis of spiropiperidine derivatives. The proposed mechanism involves the initial formation of a dimedone-formaldehyde adduct, which then undergoes two consecutive Mannich reactions with an aromatic amine and formaldehyde to yield the final bis-spiro substituted piperidine. rsc.org
Understanding Catalytic Reaction Mechanisms in Piperidine Synthesis
Catalysis, particularly by transition metals, plays a pivotal role in the synthesis of piperidines, enabling high efficiency and stereocontrol.
Elucidation of Metal-Catalyzed (e.g., Rhodium, Iridium, Palladium) Reaction Pathways
Rhodium (Rh): Rhodium catalysts are effective for the asymmetric hydrogenation of pyridinium salts and the carbometalation of dihydropyridines. snnu.edu.cnacs.org In the rhodium-catalyzed asymmetric carbometalation of dihydropyridines, the proposed mechanism begins with the coordination of a chiral ligand to the rhodium precursor. snnu.edu.cnacs.org This is followed by transmetalation with an arylboronic acid to form a rhodium-aryl complex. Carbometalation of the dihydropyridine (B1217469) then occurs, leading to a dihydropyridine-derived complex which can undergo either regioselective protodemetalation or a 1,4-rhodium shift depending on the substrate. snnu.edu.cnacs.org In the case of rhodium-catalyzed transfer hydrogenation, a key step is the generation of a Rh(III)-hydride species from formic acid. dicp.ac.cn
Iridium (Ir): Iridium catalysts are utilized in the asymmetric hydrogenation of pyridinium salts and in hydrogen borrowing [5+1] annulation reactions. mdpi.comnih.gov In the hydrogenation of 2-substituted pyridinium salts, the reaction is suggested to proceed via an outer-sphere dissociative mechanism. mdpi.com The stereochemistry of the final product is determined by the stereoselective protonation of an enamine intermediate. mdpi.com For the [5+1] annulation, the mechanism involves two iridium(III)-catalyzed cascades: hydroxyl oxidation, intermolecular amination to form a hydroxyamine intermediate, and then intramolecular amination followed by imine reduction via hydrogen transfer from the metal catalyst. mdpi.comnih.gov
Palladium (Pd): Palladium catalysts are used in C(sp³)–H arylation reactions to synthesize substituted piperidines. acs.orgacs.org Mechanistic studies on the C4-arylation of piperidines suggest a reversible cleavage of both cis- and trans-C(4)–H bonds, leading to the formation of both cis- and trans-cyclopalladated intermediates. acs.org For the synthesis of cis-3,4-disubstituted piperidines, a palladium-catalyzed C-H arylation using an aminoquinoline auxiliary at the C3 position has been developed. acs.org Unlike in pyrrolidine (B122466) systems, the formation of the minor trans-piperidine isomer is attributed to the formation of a trans-palladacycle. acs.org
Role of Intermediates and Transition States in Reaction Selectivity
The stereochemical outcome of many piperidine syntheses is determined by the energetics of transition states and the stability of key intermediates.
In the rhodium-catalyzed asymmetric reductive transamination, the chirality of the final piperidine product is induced by a chiral primary amine introduced into the reaction. dicp.ac.cn
For palladium-catalyzed C-H arylation, the formation of diastereomeric products can be explained by the formation of different palladacycle intermediates. acs.orgacs.org For instance, in the C4-arylation of piperidines, the formation of a trans-palladacycle leads to the trans-configured product. acs.org
In multi-component reactions leading to polysubstituted 2-piperidinones, the high stereoselectivity, often resulting in a single diastereomer, is a key feature. nih.govconsensus.app This suggests a highly organized transition state during the cyclization step.
The use of chiral phosphoric acids as catalysts for the intramolecular cyclization of unsaturated acetals to form chiral piperidines highlights the importance of hydrogen bonding in the transition state. umich.edu The selectivity is attributed to the ability of the substrate to form a hydrogen bond with the phosphate (B84403) oxygen of the catalyst in the transition state leading to the major enantiomer. umich.edu
Nucleophilic Reactivity and Substituent Effects in Precursor Transformations
The reactivity of precursors and the course of the reaction are significantly influenced by nucleophilicity and the electronic and steric effects of substituents.
In the nucleophilic aromatic substitution (SNAr) reactions of N-methylpyridinium ions with piperidine, the reaction is second-order in piperidine. nih.gov The proposed mechanism involves a rate-determining hydrogen-bond formation between a second piperidine molecule and the initial substrate-piperidine addition intermediate, followed by deprotonation. nih.gov The leaving group order in these reactions differs from typical SNAr reactions where nucleophilic addition is rate-controlling. nih.gov
Substituent effects on the 1,3-dicarbonyl component in multicomponent reactions for piperidine synthesis can determine the reaction's course. acs.org For example, the bulkiness of a phenyl group can affect the nucleophilicity of β-keto esters like ethyl benzoylacetate. acs.org Aromatic aldehydes with electron-withdrawing groups like nitro groups can lead to lower yields, possibly due to steric factors and their electronic effect. acs.org
In the preparation of substituted pipecolic acids (piperidine-2-carboxylic acids), the stereochemistry and acidity are influenced by the nature and position of substituents. rsc.org The conformational preference of an ethoxycarbonyl group is affected by dipolar repulsions with the nitrogen lone pair. rsc.org Furthermore, the acidity of the ammonium and carboxy groups shows a significant dependence on conformation, which can be rationalized by hindrance to internal hydrogen bonding. rsc.org
Nucleophilic Aromatic Substitution (SNAr) Mechanisms in Related Systems
Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction class for functionalizing aromatic systems and is relevant to the synthesis and modification of phenylpiperidine structures. The reaction generally proceeds via a two-step addition-elimination mechanism. rsc.orgdiva-portal.org In this pathway, a nucleophile attacks an aromatic ring that is activated by at least one strong electron-withdrawing group, leading to the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. diva-portal.org The reaction concludes with the departure of a leaving group, which re-establishes the aromaticity of the ring. diva-portal.org
While the initial nucleophilic addition is often the rate-controlling step, studies on related systems using piperidine as the nucleophile have revealed more complex mechanistic details. rsc.org For instance, investigations into the SNAr reactions of ring-substituted N-methylpyridinium compounds with piperidine in methanol (B129727) have shown that the reactions are first-order in the substrate but second-order with respect to piperidine. rsc.orgnih.gov This kinetic profile indicates that the initial addition of the piperidine nucleophile to form the intermediate is not the rate-determining step. rsc.org
Instead, the rate is controlled by a subsequent step involving a second molecule of piperidine acting as a base. rsc.org This step involves the deprotonation of the piperidine-substrate addition intermediate. rsc.orgnih.gov The proposed mechanism involves the formation of a hydrogen bond between the second piperidine molecule and the N-H proton of the piperidine moiety in the initial addition complex. rsc.orgnih.gov This hydrogen bonding increases the acidity of the N-H proton, facilitating its removal. rsc.org
The subsequent elimination of the leaving group can occur through different pathways depending on its nature. For good leaving groups like chloride, bromide, and iodide, the deprotonation is thought to be accompanied by a simultaneous loss of the leaving group in a concerted E2-type mechanism. rsc.orgnih.gov Conversely, for poorer leaving groups such as fluoride (B91410) or cyano groups, the reaction is believed to proceed via an E1cB-like mechanism, where the deprotonation occurs first to form a neutral adduct, followed by the rapid expulsion of the leaving group. rsc.orgnih.gov These findings highlight that the classic SNAr mechanism can be significantly influenced by the specific reactants and conditions, with base catalysis by the nucleophile itself playing a crucial role in the reaction kinetics. rsc.org
Influence of Electron-Withdrawing and Electron-Donating Groups on Reaction Course
The presence of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the aromatic ring profoundly influences the course and rate of nucleophilic aromatic substitution reactions. wikipedia.orgrsc.org For a reaction to proceed via the SNAr mechanism, the aromatic ring must typically be activated, meaning it is rendered electron-deficient. diva-portal.org This is achieved by the presence of strong EWGs (e.g., -NO₂, -CN, -CF₃) positioned ortho or para to the leaving group. wikipedia.orgmdpi.com These groups stabilize the negative charge of the intermediate Meisenheimer complex through resonance or inductive effects, thereby lowering the activation energy of the first, often rate-limiting, step. wikipedia.org
Conversely, electron-donating groups (e.g., -CH₃, -OCH₃, -NH₂) decrease the rate of SNAr reactions. rsc.orgotterbein.edu These groups increase the electron density on the aromatic ring, which disfavors the initial attack by the nucleophile and destabilizes the negatively charged intermediate. otterbein.edu
Kinetic studies on the reaction of substituted N-methylpyridinium substrates with piperidine provide a clear illustration of these electronic effects. The presence of a strongly electron-withdrawing cyano group (-CN) at the 2- or 4-position of the pyridinium ring results in a significant rate enhancement. rsc.orgnih.gov Specifically, the 2-cyano and 4-cyano substituted substrates react approximately 50 times faster than those with halide substituents. nih.gov This pronounced activating effect is attributed to the EWG's ability to increase the acidity of the N-H proton in the piperidine-substrate addition complex. rsc.org This facilitation of the rate-determining deprotonation step, rather than just stabilization of a Meisenheimer-type intermediate, underscores the nuanced ways electronic effects can govern reaction mechanisms. rsc.org
The table below, derived from kinetic data for the reaction of substituted N-methylpyridinium ions with piperidine, quantifies the impact of different substituents on the reaction rate. rsc.org
In other systems, such as ruthenium-catalyzed deaminative coupling reactions, Hammett plot analysis has quantitatively demonstrated the influence of substituents. For example, a study showed a strong promotional effect by electron-releasing groups on the amine substrate (ρ = -0.96), while a moderate promotional effect was observed from electron-withdrawing groups on the ketone substrate (ρ = +0.24). marquette.edu This illustrates that the electronic nature of substituents on all reacting partners can be systematically tuned to control the reaction's progress and efficiency.
Theoretical Frameworks for Ligand-Receptor Interactions Involving Piperidine Scaffolds
The binding of piperidine derivatives to receptors, especially opioid receptors, is a complex process that involves specific interactions with various sites on the receptor protein.
A proposed model for the opiate receptor suggests the existence of two interconvertible states that are allosterically modulated by ions like sodium and have different affinities for agonist and antagonist drugs. pnas.org This model identifies several key binding sites: the L site (a lipophilic site), the A site (an amine binding site), the AG site (an agonist-specific binding site), and the ANT site (a specific antagonist binding site). pnas.org For piperidine-containing ligands like fentanyl, the protonated amine of the piperidine ring is thought to form a crucial ionic interaction with a highly conserved aspartate residue (Asp147 in the μ-opioid receptor) at the A site. mdpi.combiorxiv.org The phenyl groups of these ligands can then interact with the lipophilic (L) and agonist (AG) sites, contributing to the compound's potency. pnas.org The specific orientation of the 2-methyl and 3-phenyl groups on the piperidine ring of this compound would significantly influence its fit and interaction with these distinct receptor sites.
Ligand binding to a receptor is not a simple lock-and-key mechanism; it often induces conformational changes in the receptor protein. mdpi.com This phenomenon, known as allosteric modulation, occurs when a ligand binds to a site on the receptor (an allosteric site) that is distinct from the primary (orthosteric) binding site. nih.gov This binding can either enhance (positive allosteric modulation, PAM) or reduce (negative allosteric modulation, NAM) the effect of the endogenous ligand or another drug. nih.gov
For opioid receptors, allosteric modulators can alter the affinity and/or efficacy of orthosteric ligands. nih.gov The binding of a piperidine derivative can stabilize a particular receptor conformation, which may be an active or inactive state. mdpi.com For instance, studies on fentanyl, a potent opioid with a piperidine core, show that it stabilizes different rotameric states of a key tryptophan residue (Trp293) in the μ-opioid receptor compared to morphine. scispace.com This suggests that even structurally related piperidine compounds can induce distinct conformational changes, leading to different downstream signaling effects. Furthermore, it has been proposed that biased agonism, the preferential activation of one signaling pathway over another, is a result of ligand-induced conformational changes in the receptor. mdpi.com
Computational Approaches to Molecular Recognition and Binding Affinity Prediction
Computational methods are invaluable tools for understanding and predicting the interactions between ligands and receptors at a molecular level.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. plos.org This method is widely used to study the interactions of piperidine derivatives with opioid receptors. scispace.comscientific.net Docking simulations can help identify key interactions, such as the salt bridge formed between the protonated nitrogen of the piperidine ring and a conserved aspartate residue in the opioid receptor binding pocket. biorxiv.orgnih.gov
For fentanyl and its analogs, docking studies have shown that modifications to the piperidine ring can significantly impact binding affinity. plos.org For example, the inclusion of a polar group at the 4-position of the piperidine ring can increase binding affinity. plos.org The orientation of substituents on the piperidine ring is also critical. In the case of this compound, the relative positions of the methyl and phenyl groups would be a key determinant of its binding mode and affinity, which can be explored through docking simulations.
| Compound | Modification | Effect on Binding Affinity |
| Carfentanil | Polar group at 4-position of piperidine ring | Increased affinity plos.org |
| Lofentanil | Methyl group at 3-position of piperidine ring | Subtle effect, not always predictable plos.org |
| N-methyl fentanyl | Removal of N-phenethyl group | Greatly reduced affinity plos.org |
Force fields are sets of parameters used in molecular mechanics to calculate the potential energy of a system of atoms. nih.gov They are essential components of molecular docking and molecular dynamics simulations. Scoring functions are used to rank different docked poses of a ligand based on their predicted binding affinity. h-its.org These functions typically include terms for van der Waals interactions, electrostatic interactions, and hydrogen bonds. ugr.esresearchgate.net
The accuracy of docking predictions is highly dependent on the chosen force field and scoring function. h-its.org Different scoring functions can yield different rankings for the same set of compounds. h-its.org Therefore, a consensus scoring approach, where multiple scoring functions are used, is often employed to improve the reliability of the predictions. researchgate.net The application of these methods to this compound would involve calculating the interaction energies between the ligand and the receptor, taking into account the contributions of its specific chemical features.
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For piperidine derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully used to predict their analgesic activity. scientific.netmdpi.com
These models generate 3D fields around the aligned molecules to represent their steric and electrostatic properties. scientific.net The resulting models can provide insights into how these properties contribute to the biological activity. For instance, a CoMFA model for 4-phenylpiperidine (B165713) derivatives revealed the importance of steric and electrostatic interactions for their bioactivity as μ-opioid agonists. scientific.net A QSAR study on this compound and its analogs could help in understanding the structural requirements for optimal activity and guide the design of new, more potent compounds.
Impact of Substituent Modifications on Molecular Recognition
The interaction between a ligand and its corresponding receptor is a highly specific process governed by the three-dimensional structure and chemical properties of the ligand. In the case of phenylpiperidine derivatives, including this compound, modifications to the core structure can lead to significant changes in receptor binding affinity and functional activity. These structure-activity relationship (SAR) studies are crucial for understanding the molecular determinants of recognition and for the rational design of new therapeutic agents.
Analysis of Diastereoisomeric and Conformational Effects on Receptor Binding
The stereochemistry of substituents on the piperidine ring profoundly influences binding affinity. The introduction of a methyl group at the 3-position of the piperidine ring, as seen in fentanyl analogs, creates chiral centers, leading to different diastereomers (cis and trans). Pharmacological studies have revealed that these isomers can have vastly different potencies. For instance, the cis-(+)-isomer of N-[3-methyl-1-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide is an exceptionally potent analgesic, whereas its cis-(−) counterpart is 120 times less potent. nih.gov This highlights the stringent stereochemical requirements of the receptor's binding pocket, where only a specific arrangement of the substituents allows for optimal interaction. The steric bulk of groups at the 3-position is a determining factor; substituents larger than a methyl group tend to cause a sharp decline in analgesic potency. researchgate.net
Conformational analysis of phenylpiperidine derivatives has shown that the orientation of the phenyl group relative to the piperidine ring is crucial for activity. For several classes of opioid receptor antagonists, the low-energy conformation where the phenyl group occupies an equatorial position is believed to mediate the antagonist effects. nih.gov This conformation allows for a better fit within the binding site. Conversely, in some agonists, an axial orientation of the hydroxyphenyl substituent is associated with agonist activity. unina.it Reducing the number of rotatable bonds by incorporating a flexible substituent into a ring system, such as a piperidine ring, is a common strategy to lock the molecule into a bioactive conformation. This conformational restriction can lead to a significant increase in potency, as observed in inhibitors of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD), where replacing a flexible N-methylphenethylamine group with a more rigid (S)-3-phenylpiperidine moiety resulted in a threefold increase in inhibitory potency. nih.govacs.org
Table 1: Influence of Diastereoisomerism on the Analgesic Potency of a 3-Methylfentanyl Analog
| Diastereomer | Relative Potency | Source |
|---|---|---|
| cis-(+)-N-(3-methyl-1-(2-phenylethyl)-4-piperidyl)-N-phenylpropanamide | Extremely Potent (ED₅₀ = 0.00058 mg/kg) | nih.gov |
| cis-(-)-N-(3-methyl-1-(2-phenylethyl)-4-piperidyl)-N-phenylpropanamide | 120-fold less potent than the cis-(+) isomer | nih.gov |
Role of Specific Functional Groups and Their Orientation in Ligand-Receptor Affinity
The specific functional groups attached to the this compound scaffold and their precise orientation are fundamental to ligand-receptor affinity. These groups engage in various non-covalent interactions, such as hydrogen bonds, ionic bonds, and hydrophobic interactions, which collectively determine the stability of the ligand-receptor complex. unina.it
The methyl group at the 3-position of the piperidine ring, while not always essential for achieving opioid antagonism, can significantly enhance potency. acs.orgnih.gov Studies comparing analogs with and without methyl groups have demonstrated that compounds with both 3- and 4-methyl substituents are more potent antagonists than those lacking one or both of these groups. acs.org This suggests that the methyl group contributes to a more favorable interaction within a specific sub-pocket of the receptor, likely through hydrophobic interactions.
Furthermore, the nature of the phenyl ring and its substituents is critical. A hydroxyl group on the phenyl ring, for example, can act as a hydrogen bond donor or acceptor, forming a crucial anchor point with the receptor. unina.it The piperidine ring itself interacts with hydrophobic residues within the receptor binding pocket. escholarship.org The strategic placement of functional groups is paramount; for example, in certain monoamine oxidase (MAO) inhibitors, a para-substitution on a piperidine ring is preferred over a meta-substitution, and the addition of a hydroxyl group enhances the inhibitory effect. semanticscholar.org The combination of optimal functional groups is key; in the development of NAPE-PLD inhibitors, the combination of an (S)-3-phenylpiperidine group with an (S)-3-hydroxypyrrolidine substituent resulted in a nanomolar potent inhibitor, a 10-fold increase in activity compared to analogs with other substituents. nih.govacs.org
Table 2: Effect of Methyl and N-Substituents on Opioid Receptor Antagonist Potency (Ke in nM)
| Compound | Description | μ Receptor Ke (nM) | δ Receptor Ke (nM) | κ Receptor Ke (nM) | Source |
|---|---|---|---|---|---|
| 4a | N-methyl-3-methylpiperazine analog | 508 | Inactive | 194 | acs.org |
| 4b | N-phenylpropyl-3-methylpiperazine analog | 0.88 | 13.4 | 4.09 | acs.org |
| 8a | N-methyl-4-(3-hydroxyphenyl)piperazine | >10,000 | >10,000 | >10,000 | acs.org |
| 8b | N-phenylpropyl-4-(3-hydroxyphenyl)piperazine | 8.47 | 34.3 | 36.8 | acs.org |
| 2a | N-methyl-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine | 3.5 | 110 | 12.3 | acs.org |
| 2c | N-phenylpropyl-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine | 0.44 | 4.1 | 0.53 | nih.gov |
Advanced Spectroscopic and Computational Characterization in 2 Methyl 3 Phenylpiperidine Research
High-Resolution Nuclear Magnetic Resonance (NMR) for Comprehensive Structural Confirmation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of 2-methyl-3-phenylpiperidine, including its constitution and relative stereochemistry (cis/trans isomerism). By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete structural assignment can be achieved.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom. For the cis and trans diastereomers of this compound, distinct signals are expected for the protons on the piperidine (B6355638) ring and its substituents. The phenyl group protons typically appear as a complex multiplet in the aromatic region (δ 7.1-7.4 ppm). The protons on the piperidine ring (H2-H6) resonate in the aliphatic region (δ 1.5-3.5 ppm). The methyl group protons (C2-CH₃) would present as a doublet due to coupling with the adjacent H2 proton. The coupling constants (J-values) between adjacent protons, particularly between H2 and H3, are critical for establishing the relative stereochemistry. A larger coupling constant is generally indicative of a trans-diaxial relationship, while a smaller coupling constant suggests a cis or equatorial-axial relationship.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments. For this compound, twelve distinct signals are expected, corresponding to the twelve carbon atoms in the molecule (C₁₂H₁₇N). wikidata.orgwikipedia.org The chemical shifts are influenced by the electronic environment and the stereochemistry of the molecule. The carbons of the phenyl group are found in the δ 125-145 ppm range, while the piperidine ring carbons and the methyl carbon appear at higher fields (δ 20-65 ppm). researchgate.net The specific chemical shifts of the piperidine ring carbons (C2-C6) can help determine the preferred conformation, as axial and equatorial substituents induce characteristic upfield and downfield shifts on carbons in γ- and β-positions, respectively. cdnsciencepub.com
Advanced NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish proton-proton and proton-carbon correlations, respectively, confirming the connectivity of the molecule. Nuclear Overhauser Effect (NOE) spectroscopy can be employed to determine through-space proximity between protons, which is invaluable for confirming the cis or trans relationship between the methyl and phenyl substituents.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound This interactive table provides expected chemical shift ranges based on data from analogous phenylpiperidine structures.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| Phenyl-H | 7.10 - 7.40 (m) | - | Aromatic protons. |
| Phenyl-C | - | 125.0 - 129.0 | Unsubstituted aromatic carbons. |
| Phenyl-C (ipso) | - | 140.0 - 145.0 | Carbon attached to the piperidine ring. |
| H2 (piperidine) | 2.80 - 3.20 (m) | - | Proton at the stereocenter with the methyl group. |
| C2 (piperidine) | - | 55.0 - 60.0 | Stereocenter with the methyl group. |
| H3 (piperidine) | 2.90 - 3.40 (m) | - | Proton at the stereocenter with the phenyl group. |
| C3 (piperidine) | - | 40.0 - 45.0 | Stereocenter with the phenyl group. |
| H4, H5 (piperidine) | 1.50 - 2.00 (m) | - | Methylene (B1212753) protons. |
| C4, C5 (piperidine) | - | 24.0 - 35.0 | Methylene carbons. |
| H6 (piperidine) | 2.60 - 3.10 (m) | - | Methylene protons adjacent to nitrogen. |
| C6 (piperidine) | - | 46.0 - 52.0 | Methylene carbon adjacent to nitrogen. |
| C2-CH₃ | 0.80 - 1.20 (d) | 15.0 - 20.0 | Methyl group protons and carbon. |
| N-H | 1.50 - 2.50 (br s) | - | Amine proton, shift is variable. |
Mass Spectrometry for Molecular Identification and Fragment Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound, and for gaining structural information through the analysis of its fragmentation patterns. The compound has a molecular formula of C₁₂H₁₇N and a monoisotopic mass of approximately 175.136 g/mol . wikidata.orgwikipedia.org
Molecular Ion Identification: In electron ionization (EI) mass spectrometry, the molecule is ionized to produce a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. For secondary amines like this compound, the molecular ion peak is typically observed, and its odd nominal mass (175) is consistent with the Nitrogen Rule, which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight.
Fragment Analysis: The molecular ion is unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. The fragmentation pattern is a molecular fingerprint that aids in structural elucidation. For piperidine derivatives, a common and significant fragmentation pathway is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.
Key fragmentation pathways for this compound are predicted to be:
Loss of the methyl group: α-cleavage at the C2 position can lead to the loss of a methyl radical (•CH₃), resulting in a stable iminium ion fragment at m/z 160.
Loss of the phenyl group: Cleavage of the C3-phenyl bond is less common as a primary fragmentation but can occur, leading to a fragment corresponding to the loss of a phenyl radical (•C₆H₅).
Ring opening and fragmentation: The piperidine ring can undergo complex rearrangements and cleavages, leading to smaller fragments. A prominent fragment often arises from the cleavage of the C2-C3 bond, leading to the formation of a stable, resonance-stabilized ion. The base peak in the spectrum of the simpler 2-methylpiperidine (B94953) is at m/z 84, resulting from the loss of a methyl radical followed by rearrangement. nist.gov A similar pathway could be expected for this compound.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound This interactive table outlines the expected m/z values and corresponding ionic fragments.
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
| 175 | [C₁₂H₁₇N]⁺• | Molecular Ion (M⁺•) |
| 174 | [M - H]⁺ | Loss of a hydrogen atom from the ring or nitrogen. |
| 160 | [M - CH₃]⁺ | α-cleavage with loss of the C2-methyl group. |
| 98 | [C₆H₁₂N]⁺ | α-cleavage with loss of the phenyl group and subsequent rearrangement. |
| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of a phenylalkyl substructure. |
| 84 | [C₅H₁₀N]⁺ | Resulting from cleavage of the C2-C3 bond and loss of the phenylmethyl radical. |
X-ray Crystallography for Absolute Solid-State Structure Determination
In the crystal structure of this derivative, the piperidine ring is observed to adopt a stable chair conformation. researchgate.net This is the most common and lowest energy conformation for six-membered rings. The substituents on the ring are arranged to minimize steric strain. In the trans isomer, the substituents at the 2 and 3 positions would be expected to adopt a diaxial or diequatorial orientation. Typically, to minimize steric hindrance (specifically 1,3-diaxial interactions), large substituents like a phenyl group prefer an equatorial position.
The analysis of the trans-2-acetyl-1-methyl-3-phenylpiperidine structure reveals that the piperidine ring indeed adopts a chair conformation, with the phenyl group occupying an equatorial position to minimize steric strain. researchgate.net The relative orientation of the substituents and the precise bond lengths and angles determined from the crystal structure serve as a crucial benchmark for validating the results of computational modeling.
Table 3: Representative Crystallographic Parameters for a Phenylpiperidine Derivative This interactive table shows typical bond length and angle data derived from the crystal structure of a related compound, N-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidine. nih.gov
| Parameter | Value | Description |
| Conformation | Distorted Boat | Conformation of the piperidine ring in this specific derivative. nih.gov A chair form is common for other piperidines. researchgate.net |
| C-N Bond Length | ~1.37 Å | Amide C-N bond, shorter due to resonance. |
| C-C (ring) Bond Length | ~1.53 Å | Average single bond length within the piperidine ring. |
| C-C (phenyl) Bond Length | ~1.39 Å | Average bond length within the aromatic ring. |
| C-N-C Angle | ~118° | Angle within the piperidine ring at the nitrogen atom. |
| Dihedral Angle | 65.1° | Angle between the two phenyl rings in the diphenyl derivative. nih.gov |
Density Functional Theory (DFT) Studies for Electronic and Geometric Structures
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. DFT calculations can accurately predict various properties of this compound, including its preferred conformation, bond lengths, bond angles, and electronic properties like the distribution of electron density and the energies of molecular orbitals.
Geometric Optimization: DFT calculations, often using functionals like B3LYP or M06-2X with basis sets such as 6-31G(d) or 6-311G(d,p), can be used to find the lowest energy (most stable) three-dimensional structure of the molecule. nih.govnih.gov For this compound, these calculations can determine the relative energies of the cis and trans isomers, as well as the energies of different ring conformations (e.g., chair vs. boat). Studies on related compounds like 2-methyl-1-phenylpiperidine show that the energy difference between conformers where the methyl group is axial versus equatorial is small (around 1-3 kcal/mol), and the preference can be influenced by the substitution on the nitrogen. acs.org
Electronic Structure Analysis: DFT provides insights into the molecule's electronic properties.
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential, typically around the nitrogen lone pair) and electron-poor (positive potential) regions. This is crucial for predicting sites of electrophilic and nucleophilic attack.
Frontier Molecular Orbitals (HOMO/LUMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides information about the molecule's reactivity. The energy gap between the HOMO and LUMO is an indicator of chemical stability. For phenylpiperidines, the HOMO is typically localized on the phenyl ring and the nitrogen atom, while the LUMO is centered on the aromatic ring.
Table 4: Typical Outputs from DFT Calculations on Substituted Piperidines This interactive table summarizes key parameters that can be obtained from DFT studies.
| Calculated Property | Typical Information Obtained | Relevance |
| Optimized Geometry | Bond lengths, bond angles, dihedral angles. | Provides the most stable 3D structure. nih.gov |
| Relative Energy (ΔG) | Energy difference between isomers/conformers. | Predicts the most abundant conformer at equilibrium. nih.govacs.org |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates susceptibility to electrophilic attack. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relates to chemical reactivity and stability. |
| Electrostatic Potential | Map of electron density distribution. | Predicts non-covalent interactions and reaction sites. mdpi.com |
Molecular Mechanics (MM2) Simulations for Conformational Energy Analysis
Molecular Mechanics (MM2) is a computational method based on classical mechanics that is particularly useful for analyzing the conformational landscape of flexible molecules like this compound. It is computationally less intensive than DFT, allowing for the rapid exploration of many different possible conformations.
Conformational Search: The MM2 force field models a molecule as a collection of atoms connected by springs (bonds). The potential energy of a given conformation is calculated based on bond stretching, angle bending, torsional strains, and non-bonded van der Waals and electrostatic interactions. By systematically changing the dihedral angles within the molecule, a conformational search can be performed to identify the various low-energy conformations (local minima) and the transition states that connect them.
Analysis of Isomers and Conformers: For this compound, MM2 simulations can be used to:
Determine the relative stability of cis and trans isomers.
Evaluate the energy of different ring conformations , such as the chair, twist-boat, and boat forms. The chair conformation is almost always found to be the most stable.
Analyze the energetic preference for axial versus equatorial positions of the methyl and phenyl substituents. MM2 calculations can quantify the steric strain associated with different arrangements, such as the unfavorable 1,3-diaxial interactions that would destabilize a conformer with a large axial substituent.
Energy conformational calculations on related 4-alkyl-4-phenylpiperidines have shown that the preference for an axial or equatorial phenyl group can be finely balanced and influenced by other substituents on the ring. nih.gov These simulations are critical for understanding the molecule's dynamic behavior in solution and for rationalizing its interaction with biological targets.
Table 5: Conformational Energy Analysis of 2-Methyl-1-Phenylpiperidine (A Constitutional Isomer) This interactive table shows the calculated free energy difference (ΔG) between equatorial and axial conformers of a related isomer, indicating the type of data obtained from conformational analysis. A negative value favors the axial conformer. Data from ACS Omega. acs.org
| Computational Method | Medium | ΔG (Axial - Equatorial) (kcal/mol) |
| B3LYP/6-31G(d) | Gas Phase | -0.2 |
| B3LYP-D3/6-31G(d) | Water | -1.1 |
| M06-2X/6-311G(d,p) | Gas Phase | -1.0 |
| M06-2X/6-311G(d,p) | Water | -1.8 |
Research on Specific Derivatives and Analogues of 2 Methyl 3 Phenylpiperidine
Investigation of 3-Alkyl-2-methyl-3-phenylpiperidine Analogues and their Synthesis
The synthesis of 3-alkyl-2-methyl-3-phenylpiperidine analogues has been a subject of interest in medicinal chemistry. One approach to these compounds involves a multi-step synthesis commencing with 2-substituted 2-(3-methoxyphenyl)acetonitriles. These starting materials are first hydrolyzed to their corresponding carboxylic acids. Subsequent reaction with methyllithium (B1224462) yields methyl ketones, which are then subjected to a Michael addition with acrylonitrile (B1666552) to form ketonitriles. The synthesis culminates in a reductive cyclization of these ketonitriles using Raney nickel under elevated temperature and pressure, which affords the desired 3-alkyl-2-methyl-3-(3-methoxyphenyl)piperidines. acs.org This reductive cyclization has been noted to proceed with a degree of stereoselectivity, yielding a single diastereoisomer in certain cases. acs.org
Further derivatization of the piperidine (B6355638) nitrogen has been explored to evaluate the resulting compounds' biological activities. For instance, N-alkylation with phenacyl chloride or allyl bromide has been performed on the synthesized 3-alkyl-2-methyl-3-(3-methoxyphenyl)piperidines. acs.org Subsequent demethylation of the methoxy (B1213986) group on the phenyl ring provides the final 3-alkyl-2-methyl-3-phenylpiperidine derivatives. acs.org
| Starting Material | Key Intermediates | Final Product Class |
| 2-Substituted 2-(3-methoxyphenyl)acetonitriles | Carboxylic acids, Methyl ketones, Ketonitriles | 3-Alkyl-2-methyl-3-(3-methoxyphenyl)piperidines |
| 3-Alkyl-2-methyl-3-(3-methoxyphenyl)piperidines | N-phenacyl and N-allyl derivatives | 3-Alkyl-2-methyl-3-phenylpiperidine derivatives |
Research on Functionalized 1-Alkyl-3-phenylpiperidine Derivatives
Research into functionalized 1-alkyl-3-phenylpiperidine derivatives has focused on methods for the selective modification of the piperidine ring. A notable strategy involves the α-functionalization of N-alkyl piperidines through a sequential process of iminium ion formation followed by nucleophilic addition. nih.gov This approach allows for the introduction of various functional groups at the position alpha to the nitrogen atom. The regioselective formation of endo-cyclic iminium ions is a key aspect of this methodology, enabling controlled functionalization. nih.gov
This method has been successfully applied to introduce a range of carbon-based nucleophiles, leading to the α-alkylation and α-heteroarylation of diverse N-alkyl piperidines. nih.gov The versatility of this approach is demonstrated by the successful late-stage modification of complex bioactive molecules, yielding α-methylated, α-trifluoromethylated, α-fluoromethylated, and α-hydroxymethylated analogues. nih.gov
Study of N-Substituted and Ring-Substituted Phenylpiperidines (e.g., 3-Methyl-4-phenylpiperidine)
The study of N-substituted and ring-substituted phenylpiperidines has been extensive, with a focus on understanding structure-activity relationships. For example, research on 4-alkyl-4-(m-hydroxyphenyl)piperidines has explored the impact of varying the 4-alkyl substituent from hydrogen to t-butyl, in combination with different N-substituents such as methyl, allyl, and phenethyl. nih.gov
In a different substitution pattern, the synthesis of diastereoisomers and enantiomers of N-[3-methyl-1-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide has been reported. scispace.com The synthetic route to these compounds involves the formation of a Schiff base from methyl 3-methyl-4-oxopiperidinecarboxylate and aniline, followed by reduction. scispace.com The resulting mixture of cis and trans isomers of methyl 3-methyl-4-(phenylamino)-1-piperidinecarboxylate can be separated and further elaborated through propionylation and subsequent chemical transformations to yield the target N-substituted 3-methyl-4-phenylpiperidine (B2703569) derivatives. scispace.com
| Parent Compound | Substitution Position | Type of Substituent |
| 4-Phenylpiperidine (B165713) | 4-position | Alkyl (H, methyl, n-propyl, t-butyl) |
| 4-Phenylpiperidine | N-position | Methyl, Allyl, Phenethyl |
| 3-Methyl-4-phenylpiperidine | N-position | 2-Phenylethyl |
| 3-Methyl-4-phenylpiperidine | 4-position | N-Phenylpropanamide |
Development and Synthesis of Chiral Intermediates from Phenylpiperidine Scaffolds
The development of chiral intermediates from phenylpiperidine scaffolds is crucial for the enantioselective synthesis of complex molecules, including natural products. One powerful approach utilizes phenylglycinol-derived oxazolopiperidone lactams as versatile building blocks. nih.govresearchgate.net These chiral lactams are readily prepared through the cyclocondensation of a chiral amino alcohol with a delta-oxo acid derivative. nih.govresearchgate.net
This methodology allows for the regio- and stereocontrolled introduction of substituents at various positions on the piperidine ring, providing access to enantiopure polysubstituted piperidines. nih.govresearchgate.net The utility of these chiral intermediates is highlighted by their application in the synthesis of a wide range of heterocyclic systems, including quinolizidines, indolizidines, and complex indole (B1671886) alkaloids. nih.govresearchgate.net The process can involve dynamic kinetic resolution, further enhancing the efficiency of producing enantiomerically pure products. nih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Methyl-3-phenylpiperidine and its derivatives, and how are they characterized?
- Methodology : Synthesis typically involves multi-step alkylation or ring-closing reactions. For example, enantioselective synthesis may employ chiral auxiliaries or catalysts to control stereochemistry. Post-synthesis, compounds are purified via column chromatography and characterized using -NMR, -NMR, HPLC, and HRMS to confirm structure and purity (>95%) .
- Key Considerations : Optimize reaction time, solvent polarity, and temperature to minimize byproducts. Use deuterated solvents (e.g., CDCl) for accurate NMR analysis .
Q. What analytical techniques are critical for assessing the purity and structural integrity of this compound derivatives?
- Methodology :
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to quantify purity. Retention times and peak areas are compared against standards .
- Spectroscopy : -NMR (500 MHz) and -NMR (125 MHz) for stereochemical confirmation. Mass spectrometry (HRMS) for molecular weight validation .
- Data Interpretation : Cross-verify NMR shifts with computational predictions (e.g., DFT calculations) to resolve ambiguities in substituent positioning .
Q. What safety protocols and stability considerations are essential when handling this compound derivatives?
- Safety : Use fume hoods, nitrile gloves, and lab coats. Avoid exposure to strong acids/bases, as decomposition may release toxic fumes (e.g., NO, HCl) .
- Stability : Store under inert gas (N) at −20°C to prevent oxidation. Monitor for discoloration or precipitate formation, indicating degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data for this compound analogs?
- Methodology :
- Comparative Analysis : Replicate studies under identical conditions (e.g., cell lines, assay protocols) to isolate variables.
- Meta-Analysis : Use statistical tools (e.g., Bland-Altman plots) to assess inter-study variability. Cross-reference with structural analogs (e.g., 3-methoxy or 4-chloro derivatives) to identify substituent-specific effects .
- Example : Discrepancies in IC values may arise from differences in assay pH or solvent polarity. Standardize DMSO concentrations (<0.1% v/v) to mitigate solvent interference .
Q. What strategies optimize enantioselective synthesis of this compound with high stereochemical fidelity?
- Methodology :
- Chiral Catalysts : Use (R)- or (S)-BINAP ligands with transition metals (e.g., Ru, Rh) to enhance enantiomeric excess (ee >90%) .
- Kinetic Resolution : Monitor reaction progress via chiral HPLC to isolate desired enantiomers early in the synthesis pathway .
Q. How do substituent modifications (e.g., halogenation, methoxy groups) impact the biological activity of this compound derivatives?
- SAR Framework :
- Electron-Withdrawing Groups (e.g., Cl, CF) : Enhance receptor binding affinity by modulating π-π stacking or hydrogen bonding. For example, 4-chloro analogs show 3-fold higher activity in serotonin receptor assays .
- Steric Effects : Bulky substituents (e.g., benzyl) may reduce bioavailability due to increased logP values. Balance hydrophobicity via logD optimization .
- Experimental Design : Synthesize a library of analogs and screen against target proteins (e.g., GPCRs) using SPR or radioligand binding assays .
Q. What are the best practices for analyzing reaction intermediates and byproducts in this compound synthesis?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
